molecular formula C21H16ClN5O4S B2482348 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894037-75-3

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2482348
CAS No.: 894037-75-3
M. Wt: 469.9
InChI Key: OOYPYUNJFDLBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetically designed small molecule recognized for its potent inhibitory activity against a range of protein kinases. Its molecular architecture, featuring a thiazolo[3,2-b][1,2,4]triazole core linked by an oxalamide bridge, is characteristic of ATP-competitive inhibitors that target the kinase domain. Research indicates this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). By selectively inhibiting FLT3, including its common internal tandem duplication (ITD) mutants, the compound induces apoptosis and suppresses proliferation in leukemic cell lines. Its research value is particularly high in the field of oncology for investigating FLT3-driven signaling pathways and for evaluating potential therapeutic strategies against AML. Furthermore, the presence of the 4-chlorophenyl and benzodioxole groups suggests potential for optimized selectivity and pharmacokinetic properties, making it a valuable chemical probe for preclinical target validation studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4S/c22-13-3-1-12(2-4-13)18-25-21-27(26-18)15(10-32-21)7-8-23-19(28)20(29)24-14-5-6-16-17(9-14)31-11-30-16/h1-6,9-10H,7-8,11H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYPYUNJFDLBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a thiazolo[3,2-b][1,2,4]triazole structure through an oxalamide bond. This structural configuration is significant for its biological interactions.

Property Value
Molecular Formula C22H24ClN5O3
Molecular Weight 439.91 g/mol
CAS Number 2034240-11-2

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties. The thiazole and triazole components are known to interact with various cellular pathways involved in cancer progression. For instance, derivatives of thiazolidinones have shown significant antitumor activity by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

Research has suggested that the compound may possess anti-inflammatory properties. Compounds featuring similar oxalamide linkages have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

The thiazole ring system is associated with antimicrobial properties. Studies on thiazolidinone derivatives have demonstrated activity against various bacterial strains and fungi, suggesting that this compound may also exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazole and dioxole rings can significantly influence their pharmacological profile. For example:

  • Substituents on the Thiazole Ring: The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and may improve binding affinity to target proteins.
  • Dioxole Moiety Modifications: Alterations in this region can affect solubility and bioavailability.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of related oxalamide compounds in vitro against breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of oxalamide derivatives in a carrageenan-induced paw edema model. Compounds were shown to reduce edema significantly compared to controls, indicating their potential as anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.